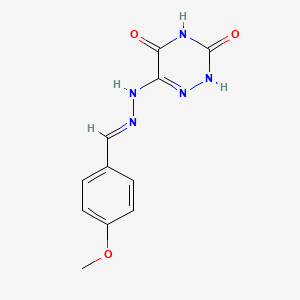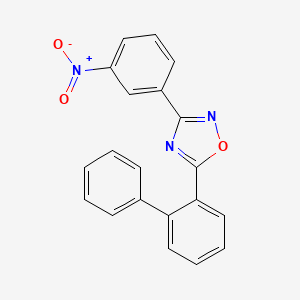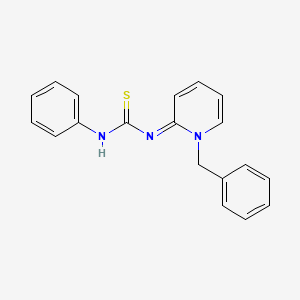
N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide, also known as MDPF, is a synthetic compound that belongs to the family of furanocarboxamides. MDPF has received attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential use as an insecticide and herbicide in agriculture.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its modulation can lead to various physiological effects such as anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be due to its modulation of the GABAergic system. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential as an insecticide and herbicide in agriculture. Further studies are needed to determine its effectiveness and safety in these applications. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential applications in other fields such as medicinal chemistry and neuroscience.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. Its synthesis method is relatively simple, and it has been shown to have anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. However, its mechanism of action is not fully understood, and further research is needed to determine its potential applications in these fields.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-2,5-dimethyl-3-furamide involves the reaction of 2-methoxy-5-methylphenylamine with 2,5-hexanedione in the presence of an acid catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The yield of this compound using this method is reported to be around 70%.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-6-14(18-4)13(7-9)16-15(17)12-8-10(2)19-11(12)3/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHVMIJXJCBDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5736013.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5736025.png)
![4-benzyl-1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5736031.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5736043.png)

![2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5736053.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5736059.png)
![2-[(4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5736063.png)
![7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5736067.png)


![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)
